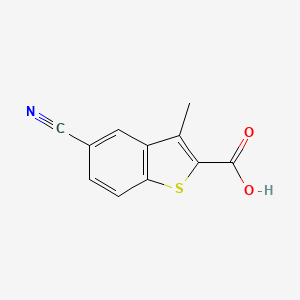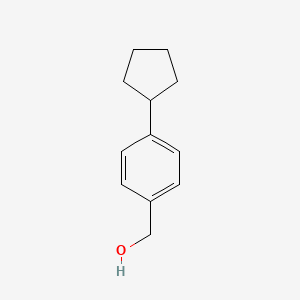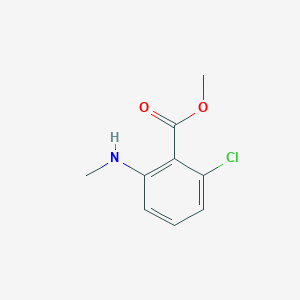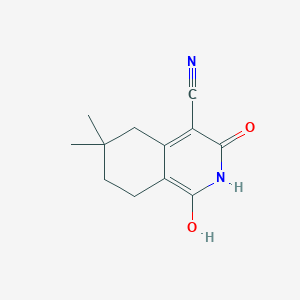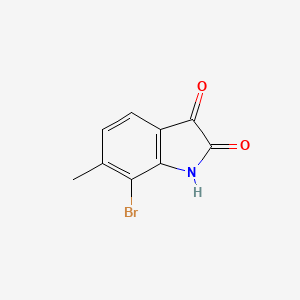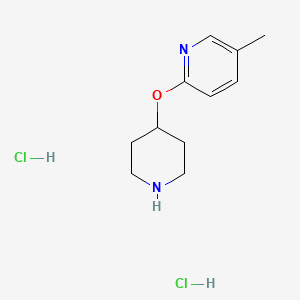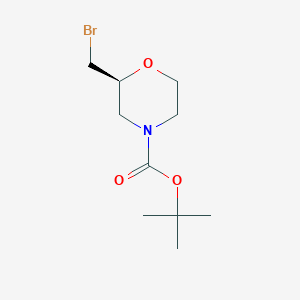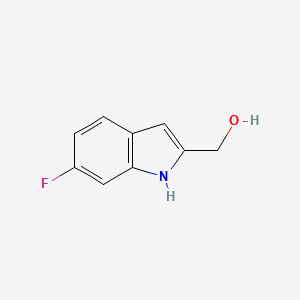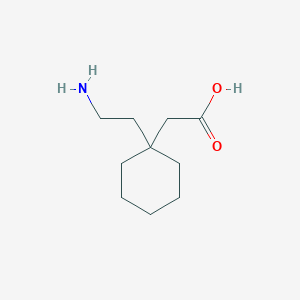
(1-(2-Aminoethyl)cyclohexyl)acetic acid
Overview
Description
“(1-(2-Aminoethyl)cyclohexyl)acetic acid” is a chemical compound with the molecular formula C10H19NO2 . It is also known by other names such as “2-[1-(2-aminoethyl)cyclohexyl]acetic acid” and has a molecular weight of 185.26 g/mol .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C10H19NO2/c11-7-6-10(8-9(12)13)4-2-1-3-5-10/h1-8,11H2,(H,12,13) . The Canonical SMILES representation is C1CCC(CC1)(CCN)CC(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.26 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 185.141578849 g/mol . The topological polar surface area is 63.3 Ų . It has 13 heavy atoms .Scientific Research Applications
Here’s a brief overview of the synthesis process:
- Scientific Field : Organic Chemistry
- Application Summary : The compound is synthesized for use as the active ingredient in a GABA antagonist drug .
- Methods of Application/Experimental Procedures : The synthesis involves the conversion of 1,1-cyclohexyldiacetic acid anhydride into hydroxamic acid, which is then transformed via Lossen degradation into the hydrochloride salt of the product . A new intermediate, 1-(nitromethyl)cyclohexyl-acetic acid, is also involved in the process .
- Results/Outcomes : The end result of the synthesis process is the production of gabapentin .
Chemical Analysis
This compound is listed in the ChemSpider database . It’s used in chemical analysis and research. The molecular formula is C10H17NO3 and it has an average mass of 199.247 Da .
Pharmaceutical Reference Standards
It’s listed as Gabapentin EP Impurity G in the SynZeal database . This suggests it might be used in pharmaceutical research and quality control .
Synthesis Process
There’s a patent for the synthesis of a similar compound, 1-(aminomethyl)cyclohexyl-acetic acid . This process could potentially be adapted for the synthesis of “(1-(2-Aminoethyl)cyclohexyl)acetic acid”.
properties
IUPAC Name |
2-[1-(2-aminoethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-7-6-10(8-9(12)13)4-2-1-3-5-10/h1-8,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFESFQMJGZJFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCN)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Aminoethyl)cyclohexyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



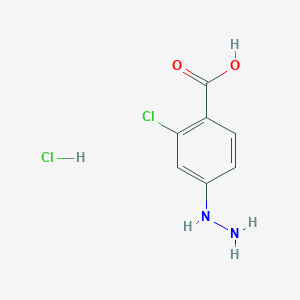
![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)
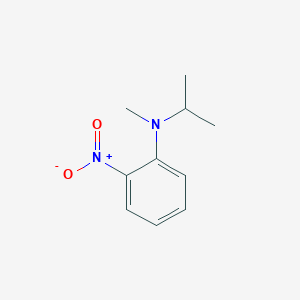
![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)
